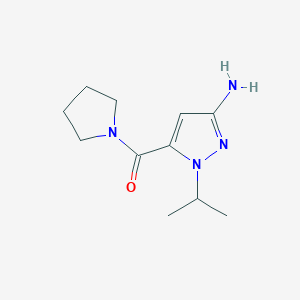

1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine

Description

1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. Its unique structure, which includes an isopropyl group, a pyrrolidinylcarbonyl moiety, and a pyrazole ring, contributes to its distinctive chemical properties and reactivity.

Properties

IUPAC Name |

(5-amino-2-propan-2-ylpyrazol-3-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c1-8(2)15-9(7-10(12)13-15)11(16)14-5-3-4-6-14/h7-8H,3-6H2,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDQRGNTRFYUNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC(=N1)N)C(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base such as potassium carbonate.

Attachment of the Pyrrolidinylcarbonyl Moiety: The final step involves the acylation of the pyrazole ring with a pyrrolidinylcarbonyl chloride in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinylcarbonyl group can be replaced by other nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the pyrrolidinylcarbonyl group, yielding the corresponding pyrazole derivative.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and selectivity.

Scientific Research Applications

1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and neurological disorders.

Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding, providing insights into its mechanism of action at the molecular level.

Material Science: The compound’s unique structure makes it a candidate for the synthesis of novel materials with specific electronic and optical properties.

Pharmaceuticals: It serves as an intermediate in the synthesis of more complex pharmaceutical agents, contributing to the development of new therapeutic compounds.

Mechanism of Action

The mechanism of action of 1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine can be compared with other pyrazole derivatives, such as:

1-Methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine: Similar structure but with a methyl group instead of an isopropyl group, leading to different steric and electronic properties.

1-Isopropyl-5-(morpholin-1-ylcarbonyl)-1H-pyrazol-3-amine: Contains a morpholinylcarbonyl group instead of a pyrrolidinylcarbonyl group, which may affect its reactivity and biological activity.

1-Isopropyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine: Features a piperidinylcarbonyl group, resulting in different pharmacokinetic and pharmacodynamic profiles.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine is a compound belonging to the pyrazole class, known for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and potential clinical applications based on various research findings.

Structural Characteristics

The molecular formula of this compound is , indicating a structure that includes carbon, hydrogen, nitrogen, and oxygen. The unique structural features contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : The compound has shown potential as an inhibitor of various kinases involved in cancer progression, particularly BRAF(V600E) and EGFR pathways. This suggests a possible role in cancer therapy.

- Anti-inflammatory Properties : It has demonstrated efficacy in reducing inflammation markers, which could be beneficial in treating inflammatory diseases.

- Antibacterial Effects : Preliminary studies indicate that the compound may possess antibacterial properties, making it a candidate for further exploration in infectious disease treatment.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Kinase Inhibition : The compound inhibits key kinases involved in cell signaling pathways that are crucial for tumor growth and survival.

- Receptor Modulation : It may interact with various receptors, altering their activity and influencing downstream cellular processes.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Methylpyrazole | Methyl group on pyrazole | Antimicrobial properties |

| 4-Aminoantipyrine | Amino group at position 4 | Analgesic and antipyretic effects |

| 5-(Pyrrolidinocarbonyl)-3-methylpyrazole | Similar pyrazole structure | Potential anticancer activity |

| This compound | Isopropyl and pyrrolidinylcarbonyl moiety | Antitumor, anti-inflammatory, antibacterial |

This table illustrates how the unique combination of functional groups in this compound may contribute to its distinct biological activities.

Case Studies

Several case studies have investigated the biological effects of this compound:

- In Vitro Studies : Research involving cancer cell lines has shown that treatment with this compound leads to significant reductions in cell viability and proliferation rates.

- Animal Models : In preclinical trials using animal models of inflammation and cancer, administration of the compound resulted in decreased tumor size and reduced inflammatory markers.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 1-isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine, and how can intermediates be characterized?

- Synthesis Methodology :

- Coupling Reactions : Use of coupling agents (e.g., cesium carbonate, copper catalysts) to introduce the pyrrolidinylcarbonyl moiety. Similar methods are described for pyrazole derivatives in , where copper(I) bromide catalyzes C–N bond formation .

- Purification : Column chromatography (e.g., with gradients like ethyl acetate/hexane) is critical for isolating intermediates .

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms regioselectivity and functional group integrity. High-Resolution Mass Spectrometry (HRMS) validates molecular weight .

Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?

- Methodological Approach :

- ¹H NMR : Look for signals corresponding to the isopropyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH) and pyrrolidine NH/CH₂ groups (δ ~3.0–3.5 ppm) .

- FT-IR : Confirm carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and NH stretches at ~3200–3400 cm⁻¹ .

- HRMS : Ensure the molecular ion peak matches the theoretical mass (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Computational Design :

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict energetically favorable pathways for coupling reactions, reducing trial-and-error experimentation .

- Catalyst Screening : Molecular docking or transition-state modeling identifies optimal catalysts (e.g., copper vs. palladium) for regioselective amide bond formation .

- Example : ICReDD’s approach integrates computational predictions with experimental validation to streamline reaction design .

Q. How should researchers address contradictions in reported biological activity across similar pyrazole derivatives?

- Data Contradiction Analysis :

- Structural Comparisons : Compare substituent effects (e.g., isopropyl vs. methyl groups) on bioactivity using analogs like 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine () .

- Purity Verification : Re-examine synthetic protocols (e.g., column chromatography conditions in ) to rule out impurities influencing bioactivity .

- Assay Standardization : Validate in vitro assays (e.g., IC₅₀ measurements) against reference compounds with known activity .

Q. What strategies improve the compound’s stability under physiological conditions?

- Methodological Solutions :

- pH-Dependent Stability Studies : Monitor degradation via HPLC at varying pH levels (e.g., simulated gastric fluid at pH 1.2 vs. blood at pH 7.4).

- Prodrug Design : Modify the pyrrolidinylcarbonyl group to enhance metabolic stability, inspired by modifications in ’s pyrazole derivatives .

- Excipient Screening : Use co-solvents (e.g., cyclodextrins) to improve solubility and reduce hydrolysis .

Experimental Design Considerations

Q. How can researchers design dose-response studies to evaluate this compound’s kinase inhibition potential?

- Experimental Framework :

- Kinase Panel Screening : Test against a broad kinase panel (e.g., 100+ kinases) at 1–10 µM concentrations to identify selectivity profiles.

- ATP-Competitive Assays : Use ADP-Glo™ or fluorescence polarization assays to measure IC₅₀ values, referencing protocols for pyrazole-based inhibitors in .

- Negative Controls : Include structurally related inactive analogs (e.g., 1-methyl-1H-pyrazol-5-amine from ) to confirm target specificity .

Q. What are the best practices for scaling up synthesis while maintaining yield and purity?

- Scale-Up Protocols :

- Catalyst Loading Optimization : Reduce copper catalyst amounts (e.g., from 5 mol% to 1 mol%) to minimize metal contamination, as demonstrated in .

- Continuous Flow Chemistry : Implement flow reactors for precise temperature control during exothermic steps (e.g., amide coupling) .

- In-Process Analytics : Use inline FT-IR or PAT (Process Analytical Technology) to monitor reaction progression .

Tables for Key Data

| Property | Technique | Expected Outcome | Reference |

|---|---|---|---|

| Molecular Weight | HRMS | [M+H]⁺ = Theoretical mass ± 0.001 Da | |

| Regioselectivity | ¹H NMR | Distinct pyrazole proton splitting patterns | |

| Purity | HPLC | ≥95% (254 nm) |

| Biological Assay | Protocol | Key Parameters | Reference |

|---|---|---|---|

| Kinase Inhibition | ADP-Glo™ | IC₅₀ at 1–10 µM, ATP = 10 µM | |

| Metabolic Stability | Liver Microsomes | t₁/₂ > 30 min (human microsomes) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.